N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
CAS No.: 865281-51-2
Cat. No.: VC7783515
Molecular Formula: C21H15NO5
Molecular Weight: 361.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865281-51-2 |
|---|---|
| Molecular Formula | C21H15NO5 |
| Molecular Weight | 361.353 |
| IUPAC Name | N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)27-21(18)22-20(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24) |
| Standard InChI Key | GFVZTAWQXORWCC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds similar to N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide typically involves several key steps:
-
Starting Materials: The synthesis may begin with chromen derivatives and furan-2-carboxylic acid or related compounds.
-
Reaction Conditions: Specific conditions such as temperature control, solvent choice, and catalysts are crucial for optimizing yield and purity.
-
Characterization Techniques: NMR and MS are commonly used to confirm the structure and purity of the final product.
Biological Activities and Applications
While specific data on N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide is scarce, compounds with similar structures often exhibit significant biological activities:
-
Neuroprotection and Antioxidant Effects: Derivatives of benzofuran-2-carboxamide have shown neuroprotective actions against excitotoxic neuronal damage.
-
Cancer Research: Chromen derivatives are known for their diverse biological activities, including potential anticancer properties.
Research Findings and Future Directions
Given the limited specific research on N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide, future studies could focus on its synthesis, biological activity, and potential applications in medicinal chemistry.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | C23H17NO4 | 371.4 | Potential neuroprotective and anticancer activities |
| N-(3-methoxyphenyl)furan-2-carboxamide | Not specified | Not specified | Neuroprotection and antioxidant effects |
| N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide | Not specified | Not specified | Diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume